Enhanced Lipophilicity (LogP) Compared to Unsubstituted 3-Phenyl-2(1H)-pyrazinone
The addition of two methyl groups at the 5- and 6-positions significantly increases the compound's lipophilicity compared to the parent 3-phenyl-2(1H)-pyrazinone. This is a critical parameter for membrane permeability and solubility. Computed LogP values indicate a substantial increase in hydrophobicity. For the target compound, 5,6-dimethyl-3-phenyl-2(1H)-pyrazinone, the computed LogP is 2.05 [1]. In contrast, the des-methyl analog, 3-phenyl-2(1H)-pyrazinone (CAS 2882-18-0), has a computed XLogP3-AA value of 0.9 [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.05 (computed) |
| Comparator Or Baseline | 3-phenyl-2(1H)-pyrazinone (XLogP3-AA = 0.9) |
| Quantified Difference | The target compound has a LogP value that is 1.15 units higher, indicating a >10-fold increase in the octanol-water partition coefficient. |
| Conditions | Computed values (standard XLogP3-AA algorithm for comparator; source-specific algorithm for target compound). |
Why This Matters
This difference in lipophilicity can drastically alter a compound's pharmacokinetic profile, cellular uptake, and solubility, making it suitable for different assay conditions or biological targets than its less lipophilic analog.
- [1] YYBYY. (n.d.). 5,6-dimethyl-3-phenyl-1H-pyrazin-2-one. Retrieved April 17, 2026. View Source
- [2] PubChem. (n.d.). 2-Hydroxy-3-phenylpyrazine. Retrieved April 17, 2026. View Source
